molecular formula C16H26N6O4S2 B4270621 1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine

1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine

Cat. No.: B4270621
M. Wt: 430.6 g/mol
InChI Key: HOBJHEDKKSKXIL-UHFFFAOYSA-N
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Description

1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine is a complex organic compound featuring a piperazine core substituted with two pyrazole sulfonyl groups. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 2,5-dimethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine is unique due to its combination of a piperazine core and pyrazole sulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,4-bis[(1,3-dimethylpyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O4S2/c1-11-7-22(28(25,26)16-10-20(6)18-14(16)4)12(2)8-21(11)27(23,24)15-9-19(5)17-13(15)3/h9-12H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJHEDKKSKXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1S(=O)(=O)C2=CN(N=C2C)C)C)S(=O)(=O)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine
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1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine
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Reactant of Route 6
1,4-bis[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,5-dimethylpiperazine

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